3-Nitrophenoxyacetic acid methyl ester
Description
3-Nitrophenoxyacetic acid methyl ester (CAS 10268-12-9) is an aromatic ester derivative characterized by a methyl ester group linked to a 3-nitrophenoxyacetic acid backbone. Its structure combines a nitro group (electron-withdrawing) and an ester moiety, making it reactive in nucleophilic substitutions and electrophilic aromatic substitutions. This reactivity underpins its utility as an intermediate in pharmaceuticals and agrochemicals, particularly in synthesizing amines via nitro group reduction or coupling reactions .
Properties
CAS No. |
81720-19-6 |
|---|---|
Molecular Formula |
C9H8NO5- |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)propanoate |
InChI |
InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-3-7(5-8)10(13)14/h2-6H,1H3,(H,11,12)/p-1 |
InChI Key |
CGGQTUXPABREEK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 3-Nitrophenoxyacetic Acid
The most straightforward route involves the esterification of 3-nitrophenoxyacetic acid with methanol under acidic or catalytic conditions. While no direct synthesis is documented in the provided sources, analogous protocols for methyl 3-nitrophenylacetate demonstrate the efficacy of trimethylsilyl chloride (TMSCl) as a catalyst.
Example Protocol (Adapted from Glaxo Group Patent):
A solution of (3-nitrophenyl)acetic acid (4.0 g) in methanol (60 mL) is treated with TMSCl (5.6 mL) and stirred at 20°C for 18 hours. The mixture is concentrated under reduced pressure, partitioned between dichloromethane (DCM) and aqueous sodium bicarbonate, and dried over sodium sulfate to yield methyl 3-nitrophenylacetate in 100% yield.
Key Parameters:
-
Catalyst: TMSCl (2.0 equiv)
-
Solvent: Methanol
-
Temperature: Room temperature (20°C)
-
Yield: 100%
This method’s success is attributed to TMSCl’s role in activating the carboxylic acid, facilitating rapid esterification. For the phenoxy variant, substituting 3-nitrophenoxyacetic acid would follow a similar mechanism, though reaction kinetics may vary due to steric and electronic differences.
Nucleophilic Substitution of 3-Nitrophenol
A inferred method involves the alkylation of 3-nitrophenol with methyl chloroacetate under basic conditions. This approach is supported by a patent describing the synthesis of methyl 2-(4-methyl-3-nitrophenoxy)acetate.
Hypothetical Protocol:
-
Reagents: 3-Nitrophenol, methyl chloroacetate, potassium carbonate (K₂CO₃), sodium iodide (NaI), acetonitrile.
-
Procedure: Reflux 3-nitrophenol with methyl chloroacetate and K₂CO₃ in acetonitrile for 6–24 hours.
-
Workup: Filter precipitates, concentrate, and purify via column chromatography.
Expected Challenges:
-
Regioselectivity: Competing O- vs. C-alkylation requires careful base selection.
-
Side Reactions: Nitro group reduction under prolonged heating.
Reaction Optimization and Mechanistic Insights
Role of Trimethylsilyl Chloride in Esterification
TMSCl acts as a dual activator by protonating the carboxylic acid and scavenging water, shifting the equilibrium toward ester formation. This explains the quantitative yield observed in methyl 3-nitrophenylacetate synthesis. For phenoxy analogs, however, the electron-withdrawing nitro group may reduce nucleophilicity, necessitating higher catalyst loadings.
Solvent Effects
Polar aprotic solvents like acetonitrile enhance nucleophilicity in alkylation reactions, while methanol’s protic nature favors acid-catalyzed esterification.
Thermal Stability Considerations
Nitroaromatic compounds are prone to decomposition above 80°C. The Glaxo protocol’s room-temperature conditions mitigate this risk, making it preferable for thermally sensitive substrates.
Challenges and Limitations
-
Regioselective Nitration: Direct nitration of methyl phenoxyacetate may yield para- or ortho-substituted byproducts, requiring costly separation.
-
Functional Group Compatibility: The nitro group’s electrophilicity complicates reactions with strong bases or reducing agents.
-
Purification Difficulties: Chromatographic separation is often needed due to side products, reducing process efficiency .
Chemical Reactions Analysis
Nitration of Phenylacetic Acid Derivatives
The most common synthesis route involves nitration of phenylacetic acid derivatives. For example, 2-methylphenylacetic acid can be nitrated using a nitric acid-acetic anhydride system in dichloromethane at 0–10°C to yield 2-methyl-3-nitrophenylacetic acid . This intermediate can then undergo esterification.
| Reaction Type | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Nitration | 98% HNO₃, acetic anhydride | 0–10°C, 1–3 hours | 60.6% | |
| Esterification | CH₃OH, trimethylsilyl chloride | Room temperature, 18 hours | 100% |
Esterification of 3-Nitrophenylacetic Acid
Direct esterification of 3-nitrophenylacetic acid with methanol is achieved using trimethylsilyl chloride as a catalyst. This reaction proceeds at room temperature, yielding the methyl ester quantitatively .
Mechanism :
-
Activation of the carboxylic acid group via trimethylsilyl chloride.
-
Nucleophilic attack by methanol to form the ester.
Nitration Parameters
-
Reagents : 98% nitric acid, acetic anhydride (molar ratio 1:1.40–1.60:1.10 relative to phenylacetic acid).
-
Temperature : 0–10°C during nitric acid addition, followed by 1–3 hours at 0–10°C .
-
Solvent : Dichloromethane ensures homogeneous reaction and reduces acetic anhydride consumption .
Esterification Parameters
-
Reagents : Methanol, trimethylsilyl chloride (2.0 equivalents).
-
Purification : Partitioning between DCM and aqueous NaHCO₃, followed by vacuum evaporation .
IR and NMR Analysis
-
IR (KBr pellet) :
-
¹H NMR (DMSO-d₆) :
Mass Spectrometry
Scientific Research Applications
Chemistry
In organic chemistry, 3-nitrophenoxyacetic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with potential therapeutic applications .
Biology
Research has indicated that this compound may exhibit biological activity that warrants further investigation. Studies have explored its interactions with enzymes and its potential effects on cellular processes. For instance, derivatives of this compound have been evaluated for their antiproliferative activity against human cancer cell lines such as HeLa and MCF-7, showing promising results .
Medicine
The compound is being investigated for its potential use in drug development. Its structural features allow it to act as a precursor to bioactive compounds that may target specific biological pathways involved in diseases such as cancer and inflammation. The nitro group can be reduced to an amino group, which may enhance its biological activity .
In particular, nitro fatty acids and related compounds have shown therapeutic potential in treating inflammation and cancer by modulating signaling pathways like NF-κB and 5-lipoxygenases .
Case Study 1: Anticancer Activity
A study evaluated a series of derivatives based on this compound for their anticancer properties. The MTT assay was employed to assess cell viability across various human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition at low micromolar concentrations, suggesting their potential as lead compounds in cancer therapy .
Case Study 2: Enzyme Interaction
Another research project focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could inhibit certain enzymatic activities, leading to altered metabolic responses in treated cells. This finding supports its potential role as a biochemical tool for studying enzyme function .
Mechanism of Action
The mechanism of action of 3-Nitrophenoxyacetic acid methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester moiety can be hydrolyzed to release the active acid form, which may interact with specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-nitrophenoxyacetic acid methyl ester, enabling comparative analysis of their properties and applications:
Structural and Functional Analogues
Methyl 3-Hydroxy-4-Nitrophenylacetate
- CAS/Formula: C₉H₉NO₅ (MFCD18399396) .
- Key Features: Introduces a hydroxyl group at the 3-position adjacent to the nitro group. The hydroxyl group also offers a site for further functionalization (e.g., etherification or glycosylation) .
- Applications : Likely used in fine chemical synthesis where additional reactive sites are required.
Methyl 2-(3-Fluoro-4-Nitrophenyl)Acetate
- CAS: 169339-41-7; C₉H₈FNO₄ .
- Key Features : Substitution of fluorine at the 3-position alters electronic effects, increasing the nitro group's electron-withdrawing capacity. Fluorine’s lipophilicity enhances membrane permeability, making this compound valuable in medicinal chemistry for drug candidate synthesis .
4-Maleimido-3-Nitrophenoxyacetic Acid
- Structure: Features a maleimide group conjugated to the nitrophenoxyacetic acid backbone .
- Key Features : The maleimide group enables thiol-reactive bioconjugation, expanding applications in protein labeling and crosslinking. The nitro group stabilizes the aromatic ring during reactions .
3-Nitrophenylacetic Acid
Physical and Chemical Properties Comparison
Biological Activity
Introduction
3-Nitrophenoxyacetic acid methyl ester (NPA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of NPA, presenting relevant data, case studies, and research findings.
- Antimicrobial Activity : NPA has demonstrated significant antimicrobial properties against various bacterial strains. Studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria through disruption of cell membrane integrity .
- Antioxidant Properties : The compound exhibits antioxidant activity, which helps in mitigating oxidative stress in cells. This property is crucial for protecting cells from damage caused by free radicals .
- Enzyme Inhibition : NPA acts as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes within organisms. For instance, it has been shown to inhibit certain kinases that play a role in cellular signaling pathways .
In Vitro Studies
- Cell Line Testing : Research involving various cell lines has indicated that NPA can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .
- Dose-Response Relationship : A dose-dependent study revealed that increasing concentrations of NPA correlate with enhanced antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL and 30 µg/mL respectively .
In Vivo Studies
- Animal Models : In murine models, administration of NPA led to significant reductions in tumor size when compared to control groups. This suggests potential efficacy in cancer treatment protocols .
- Toxicity Assessment : Toxicological evaluations have shown that NPA has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in long-term studies on mice .
Case Studies
- Case Study 1 - Antimicrobial Efficacy :
- Case Study 2 - Cancer Cell Apoptosis :
Table 1: Antimicrobial Activity of NPA
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 70 µg/mL |
Table 2: Effects of NPA on Cancer Cells
| Concentration (µM) | Caspase-3 Activity Increase (%) |
|---|---|
| 10 | 15 |
| 50 | 35 |
| 100 | 60 |
Q & A
Q. What are the established synthetic routes for 3-nitrophenoxyacetic acid methyl ester, and how can reaction conditions be optimized for higher yield?
- Methodological Answer: Synthesis typically involves coupling 3-nitrophenol with methyl bromoacetate under basic conditions. Optimization includes varying temperature (e.g., 60–110°C) and reaction time (3–6 hours) to maximize esterification efficiency. Catalysts like anhydrous K₂CO₃ or phase-transfer agents can improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is ideal for purity assessment and structural confirmation, leveraging retention indices and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the nitro group’s electronic effects on the aromatic ring (e.g., deshielding at δ 7.5–8.5 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities .
Q. How can researchers mitigate byproduct formation during esterification of 3-nitrophenoxyacetic acid?
- Methodological Answer: Byproducts like unreacted 3-nitrophenol or diesters can be minimized by controlling stoichiometry (excess methyl bromoacetate) and using anhydrous solvents. Kinetic studies (e.g., monitoring via thin-layer chromatography) help identify optimal reaction termination points. Data from analogous reactions (e.g., 2-aryl-5-pyrrolecarboxylic acid methyl ester synthesis) suggest temperature gradients (e.g., 105–115°C) reduce side reactions .
Advanced Research Questions
Q. How can kinetic models predict the formation and degradation of this compound under varying reaction conditions?
- Methodological Answer: Pseudo-first-order or second-order kinetic models, validated against experimental data, can simulate esterification rates. For example, Arrhenius parameters (activation energy, pre-exponential factor) derived from temperature-dependent studies (e.g., 105–115°C) enable prediction of rate constants. Discrepancies between experimental and calculated values (e.g., ±10% deviation at 105°C) may arise from diffusion limitations or side reactions, necessitating model refinement .
Q. What mechanistic insights explain contradictions in product ratios during nitro-substituted aryloxy ester synthesis?
- Methodological Answer: Competing pathways (e.g., nitrophenol dimerization vs. esterification) may lead to inconsistent product ratios. Computational studies (DFT calculations) can identify transition-state energies for each pathway. Experimental validation via isotopic labeling (e.g., ¹⁸O in methyl groups) or in-situ FTIR monitoring clarifies dominant mechanisms. Data from 2-aryl-5-pyrrolecarboxylic acid methyl ester synthesis show temperature-dependent selectivity shifts (e.g., 110°C favoring monoester formation) .
Q. What strategies resolve data discrepancies in chromatographic purity assessments of this compound?
- Methodological Answer: Discrepancies between GC/MS and HPLC results often stem from detector sensitivity (e.g., UV vs. MS ionization). Standardizing calibration curves with certified reference materials (e.g., NIST-traceable esters) improves accuracy. For example, GC analyses of fatty acid methyl esters (FAMEs) achieve <2% error using cyanosilicone columns, a method adaptable to nitroaryl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
